molecular formula C17H13BrN6OS B14934849 5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14934849
M. Wt: 429.3 g/mol
InChI Key: ISTQUCYMGIHCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromo-thienyl and triazolylmethylphenyl groups through various coupling reactions. Common reagents used in these steps include brominating agents, coupling catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The bromo group in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often facilitated by catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups into the thienyl ring.

Scientific Research Applications

3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    3-(5-CHLORO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Chlorine instead of bromine in the thienyl ring.

    3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,3-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Different triazole isomer.

Uniqueness

The uniqueness of 3-(5-BROMO-2-THIENYL)-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13BrN6OS

Molecular Weight

429.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H13BrN6OS/c18-16-6-5-15(26-16)13-7-14(23-22-13)17(25)21-12-3-1-11(2-4-12)8-24-10-19-9-20-24/h1-7,9-10H,8H2,(H,21,25)(H,22,23)

InChI Key

ISTQUCYMGIHCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.